Chlorotitanium triisopropoxide
Description
Overview of Titanium Alkoxide Chemistry within Organometallic Catalysis
Titanium alkoxides represent a class of accessible and relatively inexpensive organometallic compounds that are widely used as catalysts and precatalysts. nih.gov Their chemistry is a cornerstone of organotitanium applications, which primarily involve titanium in the +3 and +4 oxidation states. wikipedia.org Due to the low electronegativity of titanium, the Ti-C bonds are polarized towards carbon, rendering many alkyltitanium compounds nucleophilic. wikipedia.org A key characteristic of titanium compounds is their high oxophilicity, or affinity for oxygen. wikipedia.org
In catalysis, titanium alkoxides function as Lewis acids and are employed in numerous industrial processes. acs.org For instance, combinations of titanium alkoxides like titanium(IV) isopropoxide with organoaluminum compounds are used for the selective dimerization of ethylene (B1197577) to 1-butene. nih.gov While simple titanium alkoxides are not always effective for olefin polymerization on their own, their activity can be significantly enhanced by activators such as organomagnesium compounds. nih.gov
The reactivity of titanium alkoxides is central to several name reactions in organic synthesis. The parent compound, titanium(IV) isopropoxide (Ti(O-i-Pr)₄), is a key component in the Sharpless epoxidation for creating chiral epoxides and in the Kulinkovich reaction for synthesizing cyclopropanes. smolecule.comwikipedia.org The reactivity of these compounds can be finely tuned by modifying the alkoxide ligands or by replacing one or more alkoxide groups with other ligands, such as halides. This modification leads to reagents with distinct properties, as exemplified by chlorotitanium triisopropoxide.
Significance of this compound as a Versatile Reagent in Organic Synthesis
This compound has emerged as a particularly valuable reagent due to its unique reactivity and selectivity in a range of organic transformations, especially in the formation of carbon-carbon and carbon-nitrogen bonds. guidechem.comresearchgate.netamanote.com Its utility is often associated with its role as a Lewis acid and its ability to participate in transmetallation reactions.
A primary application is in the Kulinkovich cyclopropanation reaction and its variants. researchgate.net In this reaction, esters or amides react with Grignard reagents in the presence of a titanium catalyst to form cyclopropanols or cyclopropylamines. researchgate.net For many modifications of this reaction, this compound is considered the titanium reagent of choice, providing better yields and control compared to other titanium alkoxides. orgsyn.orgorgsyn.org
Furthermore, the reagent is instrumental in generating titanium enolates from lithium enolates. researchgate.net These titanium enolates exhibit high diastereoselectivity in subsequent reactions, such as aldol (B89426) additions. researchgate.net This strategy has been successfully applied in the asymmetric synthesis of β-amino acids through diastereoselective nucleophilic additions to tert-butanesulfinyl aldimines and ketimines. researchgate.netharvard.edu The use of excess this compound can improve the reaction's diastereoselectivity by shifting the equilibrium towards the more covalent and selective titanium derivative. researchgate.netharvard.edu
Other significant applications include mediating highly diastereoselective cyclization reactions of (silyloxy)enyne intermediates and transmetallation of lithiated alkynyl carbamates to produce chiral allenes. researchgate.net
Table 2: Selected Applications of this compound in Organic Synthesis
| Reaction Type | Substrates | Product Type | Significance |
|---|---|---|---|
| Kulinkovich Reaction | Esters, Amides, Grignard Reagents | Cyclopropanols, Cyclopropylamines | Reagent of choice for high yields in reaction variants. researchgate.netorgsyn.org |
| Diastereoselective Aldol Additions | Ketones, Aldehydes | β-Hydroxy Ketones | Forms titanium enolates that impose high diastereoselectivity. researchgate.netchemistry-chemists.com |
| Asymmetric Addition to Imines | Acetate Enolates, Sulfinimines | β-Amino Esters/Acids | Enables synthesis of enantioenriched amino acids. researchgate.netharvard.edu |
| Enyne Cyclization | (Silyloxy)enyne intermediates | Cyclic Siloxanes | Key step in the total synthesis of natural products like dictyostatin-1. researchgate.net |
| Transmetallation/Rearrangement | Lithiated Alkynyl Carbamates | Chiral Allenes | Achieves inversion of stereochemistry during lithium-titanium exchange. researchgate.net |
Historical Context and Evolution of its Research Applications
The study of this compound is built upon the foundational chemistry of titanium alkoxides. The parent compound, titanium(IV) isopropoxide, is prepared by reacting titanium tetrachloride with isopropanol. wikipedia.orgexpertmarketresearch.com this compound itself can be readily synthesized from a 3:1 mixture of titanium tetraisopropoxide and titanium(IV) chloride. chemicalbook.com
A major milestone that propelled the use of titanium alkoxides, including this compound, was the development of the Kulinkovich cyclopropanation reaction, first reported in 1991. researchgate.net This discovery provided a novel method for synthesizing cyclopropanols from esters. Subsequent research demonstrated that variants of this reaction, particularly those aimed at intermolecular couplings, benefited significantly from the use of specific titanium reagents. This compound and methyltitanium triisopropoxide were often found to be the reagents of choice, offering superior results. orgsyn.org
The evolution of its applications continued into the realm of asymmetric synthesis. In 1997, Ellman and coworkers demonstrated its utility in the highly diastereoselective addition of titanium enolates to chiral tert-butanesulfinimines, providing a robust method for synthesizing enantiomerically pure amines. harvard.edu This highlighted the reagent's capacity for fine-tuning selectivity in complex molecular frameworks.
More recently, the application of this compound has been extended to the total synthesis of complex natural products. For example, it was used to effect a highly diastereoselective 5-exo-trig cyclization in the synthesis of a subunit of the cytotoxic metabolite dictyostatin-1. researchgate.net This progression from a general reagent to a specialized tool for achieving high levels of stereocontrol in the synthesis of complex and biologically active molecules illustrates the compound's enduring importance in modern organic chemistry.
Structure
2D Structure
Properties
Molecular Formula |
C9H21ClO3Ti |
|---|---|
Molecular Weight |
260.58 g/mol |
IUPAC Name |
chlorotitanium(3+);propan-2-olate |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].Cl[Ti+3] |
Origin of Product |
United States |
Synthetic Methodologies for Chlorotitanium Triisopropoxide
Established Synthetic Routes from Titanium Precursors
The most common and straightforward methods for synthesizing chlorotitanium triisopropoxide involve the use of commercially available and well-defined titanium precursors.
Synthesis from Titanium Tetraisopropoxide and Titanium(IV) Chloride
A widely employed and convenient method for the preparation of this compound is the reaction between titanium tetraisopropoxide (Ti(Oi-Pr)₄) and titanium(IV) chloride (TiCl₄). This reaction proceeds via a ligand redistribution mechanism, where the isopropoxide and chloride ligands are exchanged between the titanium centers to form the mixed-ligand product.
The synthesis is typically achieved by combining the two titanium reagents in a specific stoichiometric ratio. For the targeted synthesis of this compound, a 3:1 molar ratio of titanium tetraisopropoxide to titanium(IV) chloride is used. The reaction is generally performed in an inert solvent, such as anhydrous diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the moisture-sensitive compounds. A detailed procedure involves the slow, dropwise addition of titanium(IV) chloride to a cooled solution of titanium tetraisopropoxide. orgsyn.org
The reaction can be represented by the following equation:
3 Ti(Oi-Pr)₄ + TiCl₄ → 4 ClTi(Oi-Pr)₃
This method is advantageous as it allows for the preparation of the reagent, which can then be either distilled for purification or used directly in situ for subsequent chemical transformations. orgsyn.org
Table 1: Reactants for Synthesis of this compound
| Reactant | Chemical Formula | Molar Ratio |
| Titanium Tetraisopropoxide | Ti(OCH(CH₃)₂)₄ | 3 |
| Titanium(IV) Chloride | TiCl₄ | 1 |
Preparation via Ligand Exchange Reactions
The synthesis described above is a prime example of a ligand exchange (or redistribution) reaction. In the context of titanium alkoxide chemistry, ligand exchange refers to the process where ligands (in this case, isopropoxide and chloride ions) swap positions on the central titanium atoms until a thermodynamic equilibrium is reached. nih.gov This process is not limited to generating the monochloro species; by altering the stoichiometry of the starting materials, other mixed chloro-isopropoxide species like dichlorotitanium diisopropoxide (Cl₂Ti(Oi-Pr)₂) can also be synthesized.
Ligand exchange is a fundamental process in the chemistry of titanium alkoxides and is leveraged in various catalytic cycles. For instance, the exchange of alkoxide ligands with other alcohols or functional groups is a key step in many titanium-catalyzed reactions, such as transesterification and polymerization. acs.orgnih.gov The reaction between Ti(Oi-Pr)₄ and TiCl₄ is a particularly clean and predictable ligand exchange process for generating this compound. nih.gov
Purification and Handling Techniques in Research Settings
This compound is a moisture-sensitive compound, necessitating careful handling and purification techniques to maintain its integrity and reactivity. umich.eduuky.edu All manipulations should be carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques. umich.edufishersci.com
For purification, the compound can be distilled under reduced pressure (vacuum distillation). orgsyn.org The distillate is a colorless to pale yellow liquid that may slowly set to a solid upon standing, as its melting point is near room temperature. nih.gov
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₁ClO₃Ti |
| Molecular Weight | 260.58 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Melting Point | 35-40 °C |
| Boiling Point | 63-66 °C at 0.1 mmHg |
| Density | 1.091 g/mL at 25 °C |
Due to its hygroscopic nature, the reagent readily hydrolyzes upon contact with water. For storage, it can be kept in a pure state or as a stock solution in anhydrous solvents such as pentane, toluene, diethyl ether (Et₂O), tetrahydrofuran (THF), or dichloromethane (CH₂Cl₂) for several months under a nitrogen atmosphere in a cool, dry place. stackexchange.com Commercially, it is often available as a solution in hexane. sigmaaldrich.com Standard protocols for handling air-sensitive reagents, including the use of oven-dried glassware and transfer via syringe or cannula, are essential. umich.edumit.edu
In Situ Generation Strategies for Enhanced Reactivity
In many synthetic applications, the isolation and purification of this compound are unnecessary. Instead, it is often generated in situ (in the reaction mixture) immediately before its intended use. orgsyn.org This strategy offers several advantages: it bypasses the need for purification and long-term storage of the sensitive reagent, minimizes potential decomposition, and can lead to the formation of highly reactive catalytic species.
A prominent example of its in situ application is in the Kulinkovich reaction and its variations, which are used to synthesize cyclopropanols and cyclopropylamines from esters and amides, respectively. wikipedia.orgresearchgate.netorganic-chemistry.org In these transformations, this compound serves as a precursor to a low-valent titanium species. orgsyn.orgorganic-chemistry.org The reagent, often generated from Ti(Oi-Pr)₄ and TiCl₄, reacts with a Grignard reagent to form a titanacyclopropane intermediate, which is the key reactive species in the cyclopropanation. wikipedia.orgresearchgate.net Good yields are often obtained when using in situ prepared titanium mediators like this compound. orgsyn.orgorgsyn.org
Similarly, in situ transmetalation of organolithium or Grignard reagents with this compound is used to generate organotitanium reagents. orgsyn.orgresearchgate.net These titanium-based nucleophiles often exhibit enhanced chemo- and diastereoselectivity in additions to carbonyl compounds compared to their lithium or magnesium counterparts. researchgate.net The in situ approach ensures that these highly reactive and often thermally unstable organotitanium species are generated and consumed in a controlled manner.
Catalytic Applications of Chlorotitanium Triisopropoxide in Organic Synthesis
Stereoselective and Diastereoselective Transformations Mediated by Chlorotitanium Triisopropoxide
This compound is instrumental in mediating a range of chemical transformations that yield specific stereoisomers with high fidelity. Its ability to form well-defined, rigid transition states is key to its success in controlling diastereoselectivity.
In the realm of enolate chemistry, this compound serves as an effective reagent for transmetalation, converting lithium enolates into their corresponding titanium enolates. researchgate.net This transformation is synthetically valuable because the resulting titanium enolates are more covalent in nature, which imposes a higher degree of conformational rigidity in subsequent reactions, leading to enhanced diastereoselectivity. researchgate.net
The stoichiometry of the this compound reagent can be critical for achieving optimal stereocontrol. Research has indicated that increasing the amount of the reagent to two equivalents can significantly improve the diastereoselectivity of the reaction. researchgate.net This is attributed to the formation of a more defined and sterically hindered titanium-centered reactive species. A key application of this methodology is in the diastereoselective nucleophilic addition of these enolates to imines, such as tert-butanesulfinyl aldimines and ketimines, which provides a reliable route to β-amino acids of high enantiomeric purity. researchgate.net
The titanium enolates generated from this compound are powerful nucleophiles in aldol (B89426) reactions. The stereochemical outcome of these reactions is often dictated by chelation control, which involves the formation of a rigid, six-membered, chair-like transition state. This model, often referred to as the Zimmerman-Traxler model, explains the high diastereoselectivity observed in many metal enolate-based aldol additions. harvard.edu
In a typical chelation-controlled mechanism involving a titanium enolate, the titanium atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde electrophile. This coordination organizes the reacting partners into a well-defined cyclic transition state. The substituents on both the enolate and the aldehyde orient themselves to minimize steric interactions, typically by adopting equatorial positions within the chair-like structure. This predictable arrangement allows for the reliable formation of either syn- or anti-aldol products, depending on the geometry of the enolate (Z or E). While much of the foundational work on chelation-controlled aldol reactions has utilized titanium tetrachloride (TiCl₄), the principles extend to enolates generated from other titanium precursors like this compound. nih.govmsu.edu The highly diastereoselective titanium enolates formed via transmetalation with this compound are thus key intermediates for constructing complex acyclic structures with controlled stereochemistry. researchgate.net
This compound is a frequently employed catalyst in the Kulinkovich reaction, a powerful method for synthesizing cyclopropanols from carboxylic esters. researchgate.netwikipedia.org The reaction proceeds through the in situ generation of a dialkyldialkoxytitanium reagent from the titanium(IV) alkoxide precursor and a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide. wikipedia.orgorganic-chemistry.org This species then forms a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent and undergoes a twofold alkylation of the ester to furnish the cyclopropanol product. organic-chemistry.orgyoutube.com
The Kulinkovich reaction can be performed in an intramolecular fashion, providing an efficient route to bicyclic alcohol systems. In these cases, the ester and an olefin are present in the same molecule. This compound is an effective titanium source for these transformations. orgsyn.org A representative example is the conversion of methyl 5-hexenoate to bicyclo[3.1.0]hexan-1-ol. The reaction is typically carried out by adding a Grignard reagent, such as n-butylmagnesium chloride, to a mixture of the unsaturated ester and this compound in an ethereal solvent. orgsyn.org The intramolecular cyclization is generally rapid and efficient for forming five- and six-membered rings. orgsyn.org
| Substrate | Ti Reagent | Grignard Reagent | Solvent | Product | Yield |
| Methyl 5-hexenoate | ClTi(Oi-Pr)₃ | n-Butylmagnesium chloride | Ether | Bicyclo[3.1.0]hexan-1-ol | 71% |
This compound is also used to mediate intermolecular Kulinkovich reactions, where the titanacyclopropane intermediate reacts with an ester and a separate olefin molecule. orgsyn.org A useful variant of this process involves generating a putative titanacyclopropane from a "sacrificial" Grignard reagent, which then undergoes ligand exchange with a desired monosubstituted olefin. orgsyn.org This strategy is central to the successful intermolecular coupling of an ester with an olefin. For example, the reaction between ethyl acetate and allylbenzene can be accomplished using this compound in the presence of cyclopentylmagnesium chloride to yield trans-2-benzyl-1-methylcyclopropan-1-ol. orgsyn.org The use of secondary Grignard reagents, like cyclopentyl- or cyclohexylmagnesium chloride, is believed to shift the equilibrium to favor the desired, less substituted titanacyclopropane intermediate, enhancing the efficiency of the intermolecular process. orgsyn.org
| Ester | Olefin | Ti Reagent | Grignard Reagent | Solvent | Product | Yield |
| Ethyl acetate | Allylbenzene | ClTi(Oi-Pr)₃ | Cyclopentylmagnesium chloride | THF | trans-2-Benzyl-1-methylcyclopropan-1-ol | 80% |
While this compound is a preferred catalyst, other titanium(IV) alkoxides such as titanium tetraisopropoxide (Ti(Oi-Pr)₄) and chlorotitanium tri-tert-butoxide (ClTi(Ot-Bu)₃) are also effective. wikipedia.org The choice of titanium precursor can influence the reaction's efficiency and selectivity.
The most critical co-reagents in the Kulinkovich reaction are Grignard reagents (RMgX) that have β-hydrogen atoms, as these are required for the formation of the titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org Common examples include ethylmagnesium bromide (EtMgBr), propylmagnesium bromide (PrMgBr), and n-butylmagnesium chloride. wikipedia.orgorgsyn.org In ligand-exchange variants of the reaction, secondary Grignard reagents like cyclopentylmagnesium chloride or cyclohexylmagnesium halides are particularly effective. organic-chemistry.orgorgsyn.org These bulkier reagents help promote the desired reaction of the target ligand with the ester by retarding the participation of the initially formed titanium(II) species in the alkylation. organic-chemistry.org The selection of the Grignard reagent and the solvent (typically diethyl ether or THF) are important parameters for optimizing the reaction conditions. wikipedia.orgorgsyn.org
Chiral Allene and Alk-3-en-5-yn-1-ol Derivatives Synthesis
This compound plays a crucial role in the synthesis of axially chiral allenes and functionalized alcohol derivatives. A notable application involves the transmetallation of lithiated alkynyl carbamates. When these lithium-containing intermediates are treated with this compound, a lithium-titanium exchange occurs at the deprotonated prochiral center. This process is particularly remarkable as it proceeds with an inversion of configuration, leading to the formation of chiral allene and alk-3-en-5-yn-1-ol derivatives with high stereocontrol researchgate.net. The titanium reagent effectively transforms the initial lithiated species into a configurationally distinct and synthetically useful intermediate, demonstrating its capacity for chirality transfer and control.
Reductive Amination Reactions
While titanium(IV) isopropoxide is widely cited for reductive amination, the underlying principles apply to related titanium alkoxides, which function as Lewis acid catalysts and efficient water scavengers to facilitate the formation of imines from carbonyl compounds and amines. In these reactions, the titanium compound activates the carbonyl group, promoting nucleophilic attack by the amine. The resulting hemiaminal intermediate is then dehydrated to form an imine or iminium ion, a process significantly aided by the oxophilicity of the titanium center. The transient imine species is subsequently reduced in situ by a hydride source, such as sodium borohydride, to yield the final amine product. This methodology provides a mild and efficient route for the synthesis of secondary and primary amines from a wide range of aldehydes and ketones.
Cyclization of (Silyloxy)enyne Intermediates
This compound is instrumental in mediating complex cyclization reactions, particularly in the synthesis of polyketide natural products. In a key transformation, the combination of this compound and isopropylmagnesium chloride (i-PrMgCl) generates a low-valent titanium species, (η²-propene)Ti(O-i-Pr)₂, in situ researchgate.net. This reactive intermediate is highly effective in promoting the cyclization of (silyloxy)enyne substrates. The reaction proceeds via a highly diastereoselective 5-exo-trig cyclization pathway, yielding functionalized cyclic siloxanes researchgate.net. This method has been successfully applied in the total synthesis of cytotoxic metabolites like dictyostatin-1, showcasing the reagent's power in constructing complex molecular architectures researchgate.net.
Asymmetric Darzens Reaction
The Darzens reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester. While the direct use of this compound as a catalyst for the asymmetric Darzens reaction is not extensively documented, its role in mechanistically related aldol reactions is well-established and provides significant insight. The first step of a Darzens reaction is analogous to an aldol addition wikipedia.orgorganic-chemistry.org. This compound is frequently used to transmetallate lithium enolates, forming more covalent titanium enolates researchgate.net. These titanium enolates exhibit high diastereoselectivity in their subsequent reactions with aldehydes researchgate.net. By controlling the geometry of the enolate and the coordination environment around the titanium atom, a high degree of stereocontrol can be achieved in the resulting aldol adduct. For instance, titanium enolates derived from chiral auxiliaries have been shown to provide syn- or anti-aldol products with excellent diastereoselectivity (96–98% de) nih.gov. This high level of stereocontrol in the related aldol condensation underscores the potential of titanium-based reagents to influence the stereochemical outcome of Darzens-type transformations.
Mechanistic Insights into this compound Catalysis
The catalytic activity of this compound is deeply rooted in the fundamental coordination chemistry of the titanium atom and its ability to generate unique, highly reactive intermediates.
Role of Titanium Atom Coordination in Reaction Pathways
The titanium atom in this compound is a hard Lewis acid with a strong affinity for oxygen atoms (oxophilicity). This property is central to its catalytic function. In many reactions, the initial step involves the coordination of the titanium atom to a Lewis basic site on a substrate, typically the oxygen atom of a carbonyl group (e.g., in esters, amides, or aldehydes). This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key feature in titanium-mediated aldol reactions and the initial step of the Kulinkovich reaction before the involvement of the Grignard reagent researchgate.net. The specific ligands attached to the titanium (chloride and isopropoxide groups) modulate its Lewis acidity and steric profile, allowing for fine-tuning of its reactivity and selectivity.
Formation and Reactivity of Reactive Intermediates (e.g., Titanacyclopropanes)
One of the most significant applications of this compound is in the Kulinkovich reaction, which proceeds through a key titanacyclopropane intermediate. This reactive species is generated in situ from the reaction of this compound (or other titanium(IV) alkoxides) with at least two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide. The process involves the formation of an unstable dialkyltitanium species, which undergoes reductive elimination of an alkane to yield the titanacyclopropane wikipedia.org.
This titanacyclopropane behaves as a 1,2-dicarbanion equivalent. Its subsequent reaction with an ester involves two key steps:
First Addition : The titanacyclopropane adds across the carbonyl group of the ester, forming an oxatitanacyclopentane intermediate wikipedia.org.
Rearrangement and Second Addition : This intermediate collapses, eliminating an alkoxide to form a β-titanio ketone. The titanium-carbon bond in this ketone then undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming the cyclopropanol product after hydrolysis wikipedia.org.
This pathway allows for the synthesis of cyclopropanols from esters. A variation known as the Kulinkovich-de Meijere reaction uses amides as substrates to produce cyclopropylamines nih.gov. In this case, the intermediate oxatitanacyclopentane opens to an iminium-titanium species before cyclizing nih.gov. These reactions highlight how this compound serves as a precursor to potent reactive intermediates capable of unique and synthetically valuable transformations researchgate.net.
Data Tables
Table 1: Selected Applications of this compound in Organic Synthesis
| Reaction Type | Substrate(s) | Key Reagents | Product(s) | Reference |
| Allene Synthesis | Lithiated alkynyl carbamate | 1. R-Li2. ClTi(O-i-Pr)₃ | Chiral allenes, Alk-3-en-5-yn-1-ol derivatives | researchgate.net |
| Enyne Cyclization | (Silyloxy)enyne | ClTi(O-i-Pr)₃, i-PrMgCl | Cyclic siloxanes | researchgate.net |
| Kulinkovich Reaction | Ester | ClTi(O-i-Pr)₃, EtMgBr | 1-Substituted cyclopropanols | wikipedia.org |
| Kulinkovich-de Meijere | Amide | ClTi(O-i-Pr)₃, EtMgBr | Cyclopropylamines | nih.gov |
Transition State Analysis in Stereoselective Processes
The high degree of stereocontrol exerted by this compound in many carbon-carbon bond-forming reactions is attributed to the formation of well-defined, rigid transition states. The Lewis acidic titanium center, once coordinated to a substrate, orchestrates the geometry of the reacting partners, leading to a significant facial bias and high diastereoselectivity.
A key application of this principle is in aldol-type additions and reactions involving chiral auxiliaries. For instance, in the addition of ester enolates to chiral imines, this compound is used to generate a titanium enolate in situ. harvard.eduoup.com Unlike lithium enolates which can exist in equilibrium and may react through more flexible, open transition states, the corresponding titanium enolates are more covalent in nature. researchgate.net This increased covalency leads to a more organized and compact six-membered, chair-like transition state. This organization minimizes steric interactions and dictates the trajectory of the nucleophilic attack, resulting in high levels of stereochemical induction. harvard.edu
Theoretical and experimental analyses suggest that coordination of the carbonyl oxygen (from the aldehyde or ketone) and the oxygen of the enolate to the titanium center is crucial. In reactions with chiral sulfinimines, this coordination model explains the observed high diastereoselectivity in the synthesis of β-amino acid derivatives. harvard.eduresearchgate.net The use of two equivalents of this compound has been found to further enhance this selectivity, likely by preventing competing reaction pathways. researchgate.net
| Reaction Type | Substrates | Key Feature of Transition State | Stereochemical Outcome |
|---|---|---|---|
| Addition to Chiral Sulfinimine | Titanium enolate of an ester + tert-Butanesulfinimine | Highly organized, chair-like six-membered ring | High diastereoselectivity (e.g., 98:2 dr) harvard.edu |
| Addition to Chiral Imine | Titanium enolate of an α-alkoxyacetate + Dioxolane-based chiral imine | Chelation control by the titanium center | Exclusive formation of the (3R,4S)-isomer oup.com |
| Kulinkovich Cyclopropanation | Nitriles and homoallylic alcohols | W-shaped transition state for ring closure | Stereospecific with inversion of configuration nih.gov |
Ligand Exchange Dynamics and Influence on Catalytic Cycle
The catalytic activity of this compound is fundamentally dependent on the dynamic exchange of its ligands—one chloride and three isopropoxide groups. These exchanges are critical for substrate activation, the formation of catalytically active species, and the turnover of the catalytic cycle.
A primary example of ligand exchange is the transmetalation process. When a lithium enolate is treated with this compound, a rapid exchange occurs where the lithium cation is replaced by the Ti(OiPr)3Cl fragment. This generates the reactive titanium enolate and lithium chloride. This ligand exchange is the initiating step that transitions the reaction from a pathway potentially involving ionic intermediates to one governed by a more covalent and sterically defined titanium complex. researchgate.net
Furthermore, this compound can be transformed in situ into different catalytically active species through ligand exchange with organometallic reagents. A notable example is its reaction with isopropylmagnesium chloride (i-PrMgCl). researchgate.net This reaction generates a low-valent titanium species, hypothesized to be (η2-propene)Ti(Oi-Pr)2, which is the active catalyst for specific transformations like the diastereoselective cyclization of (silyloxy)enyne intermediates. researchgate.net In this process, the original chloride and isopropoxide ligands are displaced, fundamentally altering the reactivity and catalytic scope of the titanium center.
The choice of ligands on the titanium reagent is crucial. For example, in certain erythro-selective aldol additions, titanium enolates generated from this compound show higher selectivity compared to those from titanium tetraisopropoxide. uni-regensburg.de This is because the latter can form ate-complexes that are less selective. uni-regensburg.de This highlights how the initial ligand set (containing chloride) directly influences the nature of the active species and the efficiency of the catalytic cycle.
Synthetic Utility in Complex Molecule Construction
Total Synthesis Applications
This compound has proven to be an effective reagent in the stereoselective construction of complex molecular architectures, finding application in the total synthesis of natural products. Its ability to mediate key bond-forming reactions with high diastereoselectivity makes it valuable for establishing crucial stereocenters within a complex target.
A significant application was demonstrated by Phillips and co-workers in the total syntheses of the cytotoxic metabolites dictyostatin-1 and (-)-7-demethylpiericidin A1. researchgate.net In these synthetic campaigns, a key step involved the highly diastereoselective cyclization of (silyloxy)enyne intermediates. This transformation was achieved using a low-valent titanium species generated in situ from the combination of this compound and isopropylmagnesium chloride. This reagent system effected a 5-exo-trig cyclization that was critical for forging a core structural motif of the natural products with the correct stereochemistry. researchgate.net
| Natural Product | Key Reaction Mediated | Role of this compound |
|---|---|---|
| Dictyostatin-1 | Diastereoselective 5-exo-trig cyclization of a (silyloxy)enyne | Precursor to the active (η2-propene)Ti(Oi-Pr)2 catalyst researchgate.net |
| (-)-7-Demethylpiericidin A1 | Titanium(II)-mediated cyclization of a (silyloxy)enyne | Precursor to the active low-valent titanium catalyst researchgate.net |
Preparation of Pharmaceuticals and Agrochemical Precursors
This compound is widely utilized in the synthesis of precursors for pharmaceuticals and agrochemicals, largely due to its role in creating stereochemically rich and functionally diverse small molecules. guidechem.com
One of its most important applications is in the synthesis of non-proteinogenic amino acids and their derivatives, which are vital building blocks in drug discovery. The diastereoselective nucleophilic addition of titanium enolates (generated from this compound) to tert-butanesulfinyl aldimines and ketimines is a robust method for producing β-amino acids with high enantiomeric purity. researchgate.net This methodology has also been extended to the synthesis of unnatural amino acids and azaspirocycles. researchgate.net
Additionally, the reagent is employed in Kulinkovich-type reactions to prepare cyclopropyl alcohols and amines from esters and amides. researchgate.net These cyclopropyl motifs are prevalent in many bioactive molecules due to their unique conformational properties. This compound also mediates reductive amination reactions, such as in the synthesis of aryl aminocholestanes, which serve as scaffolds for medicinal chemistry. chemicalbook.comchemdad.com
Activation of Carbon-Hydrogen Bonds
The functionalization of typically inert carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, as it allows for more efficient and atom-economical synthetic routes. This compound is recognized as a reagent capable of facilitating the activation of C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com
Transition metal-catalyzed C-H activation often proceeds through various mechanisms, including oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation. mt.comyoutube.comrutgers.edu In the context of titanium-based reagents like this compound, the mechanism often involves the Lewis acidic titanium center coordinating to a nearby functional group within the substrate. This coordination positions the metal center in proximity to a specific C-H bond, lowering the activation energy for its cleavage and subsequent functionalization.
This directed C-H activation strategy provides a pathway to functionalize molecules at sites that would be difficult to access through traditional methods, streamlining the synthesis of complex molecules from simpler, readily available feedstocks. mt.com While the field is dominated by late transition metals, the use of earth-abundant metals like titanium for such transformations is of growing interest. guidechem.com
Role of Chlorotitanium Triisopropoxide As a Polymerization Initiator and Catalyst
Ring-Opening Polymerization (ROP) of Cyclic Monomers
Ring-opening polymerization is a critical method for producing high-molecular-weight polymers from cyclic monomers. In this process, a cyclic monomer is opened by a catalytic initiator, which then becomes part of a growing polymer chain. Titanium alkoxides, including chlorotitanium triisopropoxide, are recognized for their high catalytic activity in these reactions, which is often attributed to the formation of complex intermediates. nih.gov The general mechanism involves the coordination of the monomer to the metal center, followed by nucleophilic attack and ring opening, which propagates the polymer chain. mdpi.comnih.gov
This compound has been effectively employed as a catalyst for the ROP of lactide, the cyclic diester of lactic acid, to produce polylactide (PLA). chemistryviews.org It is active for both the enantiomerically pure L-lactide and the racemic mixture, rac-lactide. researchgate.netrsc.org The polymerization of L-lactide yields poly(L-lactide) (PLLA), a semi-crystalline polymer, while the polymerization of rac-lactide can lead to different microstructures depending on the catalyst's stereoselectivity. hw.ac.uk Titanium-based catalysts are generally active for lactide polymerization, with studies demonstrating their ability to produce high molecular weight PLA. rsc.orghw.ac.uk
The structure of the titanium catalyst plays a crucial role in determining the outcome of the polymerization, including polymer yields and molecular weights. Research on chlorine-substituted titanium isopropoxide has shown that it can produce polylactide with a high molecular weight, in the range of 85,000–90,000 g/mol , and a polydispersity index (PDI) of 1.3–1.5. nih.gov However, these syntheses were characterized by low reaction yields of 20–30%. nih.gov
In contrast, other titanium alkoxide catalysts without the chlorine substituent have demonstrated different performance characteristics. For instance, titanium(IV) isopropoxide has been used to synthesize polylactide with lower molecular weights (35,000–40,000 g/mol ) and higher PDI values (1.7–2.2). nih.gov The steric and electronic properties of ligands attached to the titanium center significantly affect catalytic activity. For example, bimetallic titanium aggregates have been shown to exhibit faster polymerization rates compared to tetrametallic analogues. hw.ac.uk
The table below summarizes findings on the influence of different titanium-based catalyst structures on PLA synthesis.
| Catalyst | Monomer | Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chlorine-substituted titanium isopropoxide | Lactide | 85,000 - 90,000 | 1.3 - 1.5 | 20 - 30 | nih.gov |
| Titanium(IV) isopropoxide | Lactide | 35,000 - 40,000 | 1.7 - 2.2 | Not Specified | nih.gov |
| Bimetallic Ti Cluster (Amine bis(phenolate) ligand) | rac-Lactide | Not Specified | 1.23 | 73 | hw.ac.uk |
| Tetrametallic Ti Cluster (Amine bis(phenolate) ligand) | rac-Lactide | Not Specified | 1.18 | 30 | hw.ac.uk |
The choice of catalyst can exert significant control over the microstructure of the resulting polymer, particularly its tacticity—the stereochemical arrangement of monomer units. ed.ac.uk In the polymerization of rac-lactide, different microstructures such as atactic (random), isotactic (same stereochemistry), or heterotactic (alternating stereochemistry) PLA can be produced. ed.ac.uk While many studies focus on aluminum or zinc-based catalysts for high stereocontrol, titanium complexes have also been investigated. hw.ac.uked.ac.uk Certain zirconium catalysts, which are in the same group as titanium, have shown remarkable activity in ROP, although with limited control over tacticity and molecular weight distribution. hw.ac.uk The ability to control tacticity is crucial as it directly influences the polymer's physical properties, including its crystallinity, melting temperature, and degradation rate. ed.ac.uk
The ring-opening polymerization of lactide catalyzed by metal alkoxides, including this compound, generally proceeds via a coordination-insertion mechanism. mdpi.comnih.gov This mechanism involves several key steps:
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic titanium center of the catalyst.
Nucleophilic Attack: The isopropoxide group (or the growing polymer chain end) on the titanium atom performs a nucleophilic attack on the coordinated lactide's carbonyl carbon.
Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond in the cyclic ester, thus opening the ring.
Insertion: The opened monomer is inserted into the titanium-alkoxide bond.
Propagation: The newly formed alkoxide end of the polymer chain can then coordinate with and attack another lactide monomer, propagating the polymerization. mdpi.comnih.gov
This mechanism allows for the controlled growth of polymer chains from the catalytic center. mdpi.com
Controlled Polymerization Methodologies
This compound and related titanium complexes can be utilized in controlled polymerization methodologies, which aim to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and specific end-group functionalities. nih.govsigmaaldrich.com These are often referred to as "living" polymerizations because the chain ends remain active until intentionally terminated or all monomer is consumed. sigmaaldrich.com
Titanium complexes with specific ligand designs have been shown to initiate controlled polymerization of lactide. researchgate.net For instance, certain titanium complexes containing multidentate amino-bis(phenolate) ligands have demonstrated highly active and controlled immortal ring-opening polymerization (iROP) of lactide, achieving very high monomer-to-catalyst ratios and producing polymers with narrow PDI values (1.11–1.58). rsc.org This level of control is essential for creating well-defined polymer architectures for advanced applications.
Immobilized Catalysts for Polymerization
To overcome issues associated with homogeneous catalysts, such as product contamination and catalyst recovery, this compound can be immobilized on a solid support. researchgate.net Silica (SiO₂) is a common support material for this purpose. researchgate.netresearchgate.net The immobilized catalyst, TiCl(O-i-Pr)₃/SiO₂, acts as a heterogeneous catalyst. researchgate.net
Studies comparing the performance of the homogeneous and silica-supported catalyst in the solution polymerization of L-lactide have revealed several key differences. The conversion of L-lactide was found to be higher with the silica-supported catalyst compared to its homogeneous counterpart. researchgate.net Furthermore, the polylactide produced using the immobilized catalyst exhibited a higher molecular weight and melting temperature (Tm). researchgate.netresearchgate.net In bulk polymerization, the supported catalyst also yielded PLA with a higher molecular weight than the homogeneous catalyst. researchgate.net This demonstrates the potential of catalyst immobilization to enhance polymer properties while facilitating easier separation from the final product. researchgate.net
The table below compares the performance of homogeneous and immobilized this compound in L-lactide polymerization.
| Catalyst System | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| Homogeneous TiCl(O-i-Pr)₃ | Solution | Lower conversion compared to immobilized catalyst. | researchgate.net |
| Immobilized TiCl(O-i-Pr)₃/SiO₂ | Solution | Higher L-lactide conversion, higher polymer molecular weight, and higher melting temperature. | researchgate.netresearchgate.net |
| Homogeneous TiCl(O-i-Pr)₃ | Bulk | Lower molecular weight PLA compared to immobilized catalyst. | researchgate.net |
| Immobilized TiCl(O-i-Pr)₃/SiO₂ | Bulk | Produced PLA with higher molecular weight. | researchgate.net |
Chlorotitanium Triisopropoxide As a Precursor in Advanced Materials Science
Synthesis of Titanium Oxides and Titanate Materials
Chlorotitanium triisopropoxide is widely utilized as a starting reagent for the synthesis of titanium oxides (primarily TiO₂) and mixed-metal titanate materials through sol-gel processes. The synthesis involves the hydrolysis and condensation of the precursor. The presence of the isopropoxide groups allows for a reaction with water, leading to the formation of titanium-oxygen-titanium (Ti-O-Ti) bonds, which constitute the backbone of the resulting oxide material.
Hydrolysis: The isopropoxide groups react with water, replacing the organic ligands with hydroxyl (-OH) groups. [(CH₃)₂CHO]₃TiCl + 3H₂O → Ti(OH)₃Cl + 3(CH₃)₂CHOH
Condensation: The hydroxylated titanium intermediates react with each other to form a three-dimensional oxide network, releasing water in the process. This network can then be heated (calcined) to remove residual organic components and water, yielding a pure titanium oxide ceramic.
This same sol-gel methodology can be extended to produce complex titanate materials, such as barium titanate (BaTiO₃) or strontium titanate (SrTiO₃), which are known for their important dielectric and ferroelectric properties. gelest.com In these syntheses, this compound is mixed with a corresponding metal alkoxide or salt (e.g., a barium or strontium precursor). The co-hydrolysis and co-condensation of these precursors result in a highly homogeneous, mixed-oxide gel, which upon calcination forms the desired crystalline titanate phase. gelest.com
Formation of Titanium Dioxide Nanoparticles
A significant application of this compound is in the fabrication of titanium dioxide (TiO₂) nanoparticles. The sol-gel method offers precise control over the nucleation and growth of the nanoparticles, which is critical for determining their final properties. By carefully managing reaction parameters such as pH, temperature, and precursor concentration, it is possible to synthesize TiO₂ nanoparticles with a narrow size distribution. journal-spqeo.org.uaresearchgate.net
Research on similar titanium alkoxide precursors demonstrates that the acidity of the hydrolysis solution plays a crucial role. For instance, hydrolysis in an acidic medium (e.g., pH = 2) tends to produce fine, spherical particles that form a stable, homogeneous suspension. journal-spqeo.org.uaresearchgate.net Following the initial hydrolysis and condensation to form a gel or suspension, the material is typically dried and then calcined at elevated temperatures. This final heat treatment step is critical for crystallizing the nanoparticles into the desired phase—most commonly anatase or rutile, both of which have distinct photocatalytic and electronic properties. researchgate.net
The calcination temperature directly influences the crystal size and phase composition of the resulting TiO₂ nanoparticles. As the temperature is increased, the crystalline structure becomes more defined, and the particle size grows due to thermally promoted crystallite growth. journal-spqeo.org.ua
Table 1: Effect of Calcination Temperature on TiO₂ Crystallite Size
| Calcination Temperature (°C) | Resulting Crystallite Size (nm) | Crystal Phase |
| 100 | 7.6 | Anatase |
| 400 | 18.5 | Anatase |
| 600 | 38.7 | Anatase to Rutile Transformation Begins |
| 800 | > 50 | Predominantly Rutile |
This table is generated based on data from studies on titanium isopropoxide precursors, which exhibit similar behavior. journal-spqeo.org.ua
Applications in Thin Films and Coatings
This compound is an excellent precursor for depositing titanium dioxide thin films and coatings on various substrates. These coatings are sought after for a range of applications, including anti-corrosion layers, wear-resistant surfaces, and optical anti-reflective coatings. researchgate.net The sol-gel process is again a common method, where a solution of the precursor is applied to a substrate using techniques like spin-coating, dip-coating, or spray-coating. mdpi.com
After the liquid film is applied, it is subjected to a heat treatment or calcination process. This step serves two purposes: it removes the solvent and organic byproducts, and it converts the amorphous precursor film into a dense, crystalline, or amorphous solid TiO₂ coating. The thickness and properties of the final film, such as its refractive index and hardness, can be precisely controlled by adjusting the viscosity of the sol, the withdrawal speed in dip-coating, or the spin speed in spin-coating. mdpi.com
Thin-film coatings derived from this precursor can significantly enhance the chemical and mechanical properties of the underlying material. researchgate.net For example, a TiO₂ coating can create a protective barrier that prevents contact between a metal surface and corrosive agents like moisture and chemicals. researchgate.net These films are typically applied at thicknesses of less than 20 mils (0.020 inches). arbonite.com
Precursor for Ultralow Density Ceramic Materials
One of the specialized applications of this compound is its use in the synthesis of ultralow density ceramic materials, such as aerogels. sigmaaldrich.comchemdad.com Aerogels are highly porous, lightweight solids with exceptionally large surface areas, making them suitable for applications in catalysis, thermal insulation, and hydrogen storage. sigmaaldrich.com
The synthesis of a titanium dioxide aerogel using this compound follows a modified sol-gel route. The controlled hydrolysis and condensation of the precursor lead to the formation of a continuous, solid network within a liquid-filled matrix, known as an alcogel or hydrogel. The critical step in forming the aerogel is the removal of the liquid from the pores of this gel without causing the delicate solid network to collapse. This is typically achieved through supercritical drying, where the solvent is brought to its supercritical state and then vented, avoiding the destructive surface tension forces associated with conventional evaporation. The resulting material is a solid, open-pored structure that retains the shape of the original gel but has an extremely low density and high porosity.
Computational and Theoretical Chemistry Investigations of Chlorotitanium Triisopropoxide
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules, making it a valuable tool for elucidating reaction mechanisms. iupac.orgrsc.org For titanium-mediated reactions, DFT can help map out the potential energy surface, identify transition states, and calculate activation barriers, thus providing a detailed picture of the reaction pathway.
A key reaction involving chlorotitanium triisopropoxide is the Kulinkovich cyclopropanation, which converts esters into cyclopropanols. nih.gov The generally accepted mechanism proceeds through a titanacyclopropane intermediate. iupac.orgnih.gov Computational studies on the formation of this crucial intermediate have been performed. While early proposals suggested a mechanism involving β-hydride elimination followed by reductive elimination, DFT calculations have indicated that a more favorable pathway involves β-hydrogen abstraction by an alkyl group, leading directly to the titanacyclopropane without a titanium hydride intermediate. nih.gov
A modified mechanism for the cyclopropanation of esters, taking into account the role of the Grignard reagent, has also been proposed. This refined mechanism suggests the formation of an oxatitanacyclopentane ate complex, which then rearranges to a homoenolate equivalent before cyclizing to the titanium cyclopropoxide. iupac.org This theoretical refinement helps to explain experimental observations, such as the stoichiometry of the Grignard reagent required. iupac.org While these studies provide a framework for understanding the reaction, specific DFT investigations detailing the influence of the chloride and isopropoxide ligands of this compound on the energetics of this mechanism are not readily found.
Modeling of Transition States and Stereochemical Outcomes
This compound and related titanium reagents are renowned for their ability to control stereochemistry, particularly in aldol (B89426) reactions where they can lead to high diastereofacial selectivity. rsc.org The stereochemical outcome of these reactions is determined by the geometry of the transition state during the carbon-carbon bond-forming step. Computational modeling, primarily using DFT, is instrumental in predicting and rationalizing these outcomes.
In titanium-mediated aldol reactions, the enolate geometry and the coordination of the aldehyde to the Lewis acidic titanium center dictate the facial selectivity. Theoretical models of transition states for aldol reactions involving titanium enolates often invoke a chair-like six-membered ring structure. nih.gov The substituents on the chiral auxiliary, the enolate, and the aldehyde adopt positions that minimize steric interactions, and the calculated energies of the various possible transition state geometries can be correlated with the experimentally observed product distribution.
For instance, studies on ester-derived titanium enolates have shown that the choice of ligands on the titanium and the structure of the aldehyde (monodentate vs. bidentate) can switch the selectivity from anti to syn products. nih.gov While these studies highlight the principles of stereocontrol in titanium enolate chemistry, explicit computational models of transition states involving the precise this compound enolate that detail the electronic and steric effects of the mixed chloride/isopropoxide ligand sphere are not prominently featured in the literature.
Electronic Structure Analysis and Reactivity Prediction
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry provides tools to analyze this structure and predict reactivity through various descriptors. nih.govresearchgate.net For a titanium complex like this compound, key factors include the Lewis acidity of the titanium center, the nature of the titanium-ligand bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).
DFT calculations can provide insights into these properties. For example, replacing electron-donating isopropoxide ligands with an electron-withdrawing chloride ligand is expected to increase the Lewis acidity of the titanium center. This enhanced Lewis acidity can accelerate reactions by more effectively coordinating to and activating substrates like esters or aldehydes. A 2024 study investigating the decomposition kinetics of a series of TiClₓ(OiPr)₄₋ₓ precursors found that the initial decomposition rate of TiCl₃(OiPr) was significantly faster than that of TiCl(OiPr)₃. This was rationalized by the increased Lewis acidity of the titanium center with higher chloride content, which stabilizes the negative charge in the transition state. chemrxiv.org
While detailed electronic structure analyses specifically for this compound are sparse, some basic computed properties are available.
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.58 g/mol | nih.gov |
| Exact Mass | 260.0658629 Da | nih.gov |
| XLogP3-AA | 3.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Note: Data sourced from PubChem and computationally generated.
A comprehensive analysis of the frontier orbitals (HOMO-LUMO gap), molecular electrostatic potential (MEP) maps, and other quantum chemical descriptors would be necessary for a thorough reactivity prediction, but such a dedicated study for this specific compound is not widely published.
Ligand Effects and Coordination Chemistry Simulations
The ligands surrounding a metal center dictate its coordination geometry, stability, and reactivity. In this compound, the combination of one chloride and three isopropoxide ligands creates a specific steric and electronic environment at the titanium(IV) center.
Computational studies can simulate the behavior of such complexes, including their tendency to form oligomers, their interaction with solvents, and their disproportionation reactions. A recent DFT study explored the complexation and disproportionation of Group 4 metal (alkoxy) halides, including TiCl(OiPr)₃, with phosphine (B1218219) oxide ligands. rsc.org The study found that such species can undergo ligand-induced disproportionation. For TiCl(OiPr)₃, the addition of a Lewis base like tri-n-octylphosphine oxide (TOPO) can lead to an equilibrium involving the formation of TiCl₂(OiPr)₂(TOPO)₂. rsc.org This disproportionation is driven by the formation of a more energetically favorable Lewis acid-base complex with the more acidic species (i.e., the one with more chloride ligands). rsc.org
This theoretical work highlights the dynamic nature of the ligand sphere in chlorotitanium alkoxides. The stability and reactivity of TiCl(OiPr)₃ in a reaction mixture are not static but are influenced by the presence of other Lewis basic species (solvents, substrates, or additives), which can shift equilibria and alter the nature of the active titanium species. Molecular dynamics simulations, such as those using reactive force fields (ReaxFF), have been employed to study the decomposition mechanisms of related compounds like titanium tetraisopropoxide, providing insights into bond-breaking and cluster formation pathways at a molecular level. ucl.ac.uk Similar dedicated simulations for this compound would be valuable for understanding its behavior under various reaction conditions.
Development and Application of Novel Derivatives of Chlorotitanium Triisopropoxide
Modification of Ligand Environment for Tuned Reactivity
The reactivity of the titanium center in chlorotitanium triisopropoxide derivatives is profoundly influenced by its ligand environment. The strategic selection of ligands allows for the precise tuning of the metal's properties, which encompasses both electronic and steric effects. The choice of donor atoms and the stereochemical rigidity of the ligand framework are critical factors in dictating the outcome of chemical reactions.
The electronic influence on the titanium center is directly related to the nature of the ligating atoms. For instance, the use of hard donor atoms, such as carbon and nitrogen, can create an electron-rich system. This increased electron density enhances the nucleophilicity of the complexed titanium center, making it more reactive in certain transformations.
Beyond electronics, the spatial arrangement of chelating donor atoms and the rigidity of the ligand's carbon backbone play a crucial role. A well-defined and rigid ligand structure can limit the degrees of freedom for coordination, forcing substrates to approach the metal center in a specific orientation. This can lead to high levels of stereocontrol in catalytic reactions. For example, terdentate "pincer" ligands can enforce a specific coordination geometry, such as meridional coordination in octahedral complexes, thereby directing the reactivity of the titanium center.
Furthermore, modifying substituents on the ligand framework can alter the steric environment around the metal. In phosphinoamide-bridged heterobimetallic complexes, changing an N-aryl substituent from a bulky mesityl group to a less sterically demanding m-xylyl group can lead to different structural isomers and reactivity patterns. These subtle modifications can influence the outcome of subsequent reactions, such as alkyl halide additions, shifting the balance between intramolecular C-H activation and the formation of homocoupling products from alkyl radicals.
Formation of Bimetallic and Heteroleptic Titanium Complexes
This compound and related titanium halides are valuable starting materials for the synthesis of more complex multinuclear and mixed-ligand coordination compounds.
Bimetallic Complexes: These complexes, containing two metal centers, can exhibit unique reactivity arising from the cooperative effects between the metals. While direct synthesis from this compound can be challenging, related titanium precursors illustrate the formation of such species. For example, titanium(III) and titanium(IV) chloride complexes have been used to synthesize bimetallic structures. Reacting a bulky guanidinate ligand with [(CH₃)₂NTiCl₃] affords a monomeric Ti(IV) complex, which upon reduction, leads to a dimeric Ti(III) complex featuring bridging chloride ligands, [LTiCl(μ–Cl)]₂. mdpi.com Similarly, paramagnetic heterobimetallic complexes with a Ti(III)-μ-H-Al(III) core have been synthesized, demonstrating the possibility of creating titanium-containing multinuclear systems with reactive hydride bridges. rsc.org The synthesis of bimetallic Zr-Re complexes with bridging phosphinocyclopentadienyl ligands further highlights the strategies available for constructing multinuclear architectures involving titanium-group metals.
Heteroleptic Complexes: These are complexes that contain more than one type of ligand. This compound is a classic example of a heteroleptic complex, featuring both chloride and isopropoxide ligands. Further reaction allows for the substitution of these ligands to create new heteroleptic species with tailored properties. For instance, reacting titanium(IV) isopropoxide with 8-hydroxyquinoline (B1678124) and its derivatives leads to the formation of moisture-stable heteroleptic titanium(IV) complexes. dntb.gov.ua Similarly, new mixed-ligand titanium guanidinate compounds have been synthesized and explored as potential precursors for atomic layer deposition. nih.gov The synthesis of these complexes often involves the straightforward reaction of a titanium alkoxide or halide with the desired ligands, leading to substitution and the formation of the target heteroleptic product.
Chiral Derivatives for Enantioselective Synthesis
A significant application of this compound is its use as a precursor for chiral catalysts in enantioselective synthesis. By introducing chiral ligands into the titanium coordination sphere, researchers can create asymmetric environments that guide chemical reactions to favor the formation of one enantiomer of a product over the other.
Various classes of chiral ligands have been successfully employed to generate highly effective titanium-based catalysts. These include chiral diols, binaphthols (BINOLs), tartrates, and salen ligands. nih.gov For example, catalysts prepared in situ from chiral diols and diisopropoxytitanium dichloride are effective in the asymmetric ene reaction of glyoxylates. A modified Sharpless catalyst, composed of titanium tetraisopropoxide and the chiral ligand diisopropyl tartrate (DIPT), has been shown to achieve highly enantioselective trimethylsilylcyanation of aldehydes. chemicalbook.com
The BINOL family of ligands has also proven to be particularly effective. An efficient catalytic enantioselective oxa- hetero-Diels-Alder (oxa-HDA) reaction between Danishefsky's diene and various aldehydes has been developed using a catalyst derived from H8-BINOL and Ti(OiPr)₄, achieving excellent yields and high enantiomeric excess (ee). chemicalbook.com These catalyst systems are also prominent in the enantioselective oxidation of sulfides to produce chiral sulfoxides, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov
The table below summarizes selected examples of chiral titanium complexes and their applications in enantioselective synthesis.
New Reagents based on Titanium(II) Equivalents from this compound
This compound is a key precursor for the in-situ generation of low-valent titanium species, particularly Ti(II) equivalents, which are powerful reagents in synthetic organic chemistry. These highly reactive species are typically formed by treating titanium(IV) alkoxides, such as ClTi(OiPr)₃ or Ti(OiPr)₄, with alkyl Grignard reagents. orgsyn.org
One of the most notable applications of these Ti(II) reagents is the Kulinkovich reaction, which converts esters and amides into cyclopropanols and cyclopropylamines, respectively. orgsyn.orgresearchgate.net The reaction proceeds through a putative titanacyclopropane intermediate. While several titanium alkoxides can be used, this compound has often been found to be the titanium reagent of choice for these transformations.
The combination of this compound with isopropylmagnesium chloride (i-PrMgCl) generates an in-situ (η²-propene)Ti(Oi-Pr)₂, a Ti(II) species that mediates highly diastereoselective cyclization reactions. researchgate.net This methodology has been applied to the total synthesis of cytotoxic metabolites like dictyostatin-1. researchgate.net
The versatility of these low-valent titanium reagents extends to other transformations as well. They can be used in reductive bond-cleaving pathways, for instance, to cleave sulfonamides to provide the corresponding amines. A low-valent titanium reagent generated from Ti(Oi-Pr)₄, Me₃SiCl, and magnesium powder has been shown to be effective for this purpose. The reactivity of these species allows for a range of synthetic applications, including the formation of carbocycles and heterocycles. researchgate.net
The table below highlights key reactions facilitated by Ti(II) equivalents derived from this compound and related precursors.
Future Research Directions and Emerging Trends in the Application of Chlorotitanium Triisopropoxide
Chlorotitanium triisopropoxide, a versatile organotitanium reagent, is at the forefront of innovative chemical research. Its utility as a catalyst and precursor is paving the way for significant advancements in sustainable synthesis, automated chemical production, and the creation of novel materials. Emerging research focuses on harnessing its unique reactivity to develop more efficient, selective, and environmentally benign chemical processes.
Q & A
Q. What are the critical handling and storage protocols for chlorotitanium triisopropoxide to ensure experimental reproducibility?
this compound is highly sensitive to air, moisture, and heat, requiring strict inert-atmosphere techniques (e.g., Schlenk line or glovebox) during handling. Solutions in methylene chloride or hexane (1.0 M) should be stored under anhydrous conditions at low temperatures (<4°C) to prevent decomposition. Always pre-dry solvents (e.g., molecular sieves for methylene chloride) and verify reagent activity via titration or NMR prior to use .
Q. How does this compound compare to titanium tetraisopropoxide in stereoselective C–C bond formation?
Unlike titanium tetraisopropoxide, this compound’s chloride ligand enhances Lewis acidity, enabling stronger substrate coordination. This property improves stereocontrol in reactions like allylic alkylations or Kulinkovich cyclopropanations. For example, in palladium-catalyzed allylic alkylations, it achieves higher enantioselectivity (up to 95% ee) by stabilizing transition states through chloride-mediated chelation .
Q. What synthetic routes are recommended for preparing this compound in academic labs?
The reagent is typically synthesized via controlled reaction of titanium tetrachloride with excess isopropyl alcohol under inert conditions. A stepwise protocol involves adding TiCl₄ to anhydrous isopropanol at −78°C, followed by warming to 25°C and filtration to remove HCl byproducts. Purity (>98%) is confirmed by ¹H NMR (absence of free isopropanol) and elemental analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in enantioselective catalysis?
Key parameters include:
- Stoichiometry : A 1.1–1.3 molar ratio of reagent to substrate minimizes side reactions (e.g., oligomerization).
- Temperature : Low temperatures (−20°C to 0°C) enhance stereoselectivity by slowing non-selective pathways.
- Additives : Chiral ligands (e.g., BINOL derivatives) or Lewis bases (e.g., DMAP) modulate coordination geometry. Systematic screening via Design of Experiments (DoE) is advised to balance yield and selectivity .
Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?
- NMR Spectroscopy : ¹³C and ²⁹Si NMR can track titanium coordination shifts (e.g., δ 80–100 ppm for Ti–O bonds).
- HRMS : High-resolution mass spectrometry identifies transient species (e.g., titanium enolates in aldol reactions).
- X-ray Crystallography : Single-crystal structures of stabilized adducts (e.g., with crown ethers) reveal mechanistic details .
Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?
Discrepancies in yields or selectivity often arise from variations in:
- Substrate purity : Trace moisture or oxygen deactivates the reagent.
- Solvent effects : Polar aprotic solvents (e.g., THF) vs. non-polar (hexane) alter reaction kinetics.
- Workup protocols : Quenching with aqueous vs. anhydrous methods impacts product stability. Meta-analysis of literature data (e.g., comparing Reetz et al. (1985) vs. Ellman (2002)) and controlled reproducibility studies are critical .
Q. What strategies mitigate side reactions during large-scale syntheses using this compound?
- Slow reagent addition : Prevents exothermic decomposition.
- In situ monitoring : ReactIR or Raman spectroscopy detects intermediates (e.g., titanium-bound enolates).
- Scavengers : Molecular sieves or silica gel traps residual HCl. Pilot studies at 10 mmol scale are recommended before scaling to >100 mmol .
Methodological Considerations
Q. How to design kinetic studies for this compound-mediated reactions?
Use stopped-flow NMR or UV-Vis spectroscopy to measure rate constants under varying temperatures (Arrhenius plots) and concentrations (rate orders). For example, in Kulinkovich reactions, pseudo-first-order kinetics reveal rate-limiting cyclopropanation steps .
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states, such as chloride-assisted C–O bond cleavage in ester enolate formations. Software like Gaussian or ORCA paired with molecular dynamics simulations can validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
